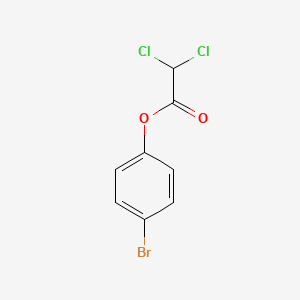
4-Bromophenyl dichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromophenyl dichloroacetate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of dichloroacetic acid, where the hydrogen atoms of the phenyl group are substituted with bromine and dichloroacetate groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl dichloroacetate typically involves the esterification of 4-bromophenol with dichloroacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts can further simplify the synthesis process and make it more environmentally friendly .
化学反应分析
Types of Reactions: 4-Bromophenyl dichloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and dichloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl dichloroacetates.
Ester Hydrolysis: 4-Bromophenol and dichloroacetic acid.
Oxidation and Reduction: Quinones or alcohols.
科学研究应用
4-Bromophenyl dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting metabolic pathways in cancer cells.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 4-Bromophenyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can selectively target cancer cells that rely on glycolysis for energy production .
相似化合物的比较
Dichloroacetic Acid: Shares the dichloroacetate group but lacks the bromophenyl moiety.
4-Bromophenyl Acetate: Similar structure but with an acetate group instead of dichloroacetate.
4-Bromophenyl Thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and is studied for its antimicrobial properties
Uniqueness: 4-Bromophenyl dichloroacetate is unique due to its combination of the bromophenyl and dichloroacetate groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pyruvate dehydrogenase kinase and target cancer cell metabolism sets it apart from other similar compounds .
属性
CAS 编号 |
42024-34-0 |
|---|---|
分子式 |
C8H5BrCl2O2 |
分子量 |
283.93 g/mol |
IUPAC 名称 |
(4-bromophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
InChI 键 |
SRMTXXRYMZVZFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


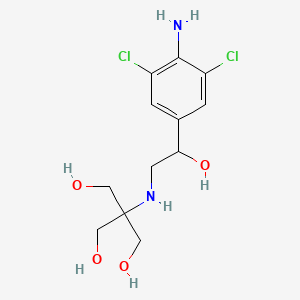
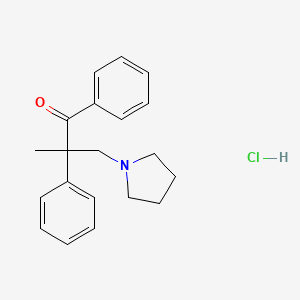
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
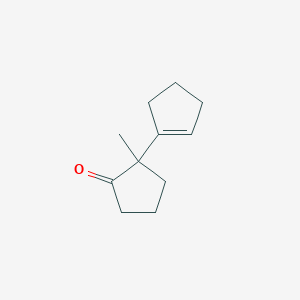
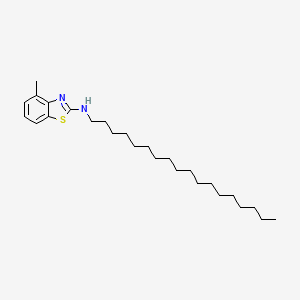
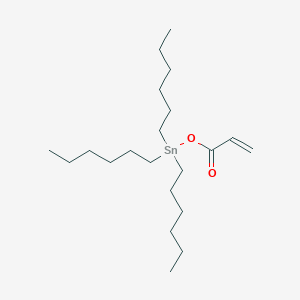
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
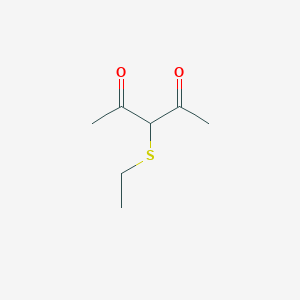
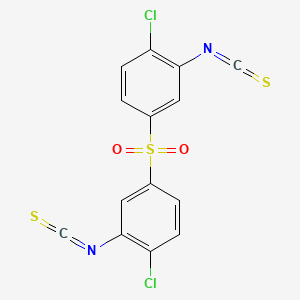
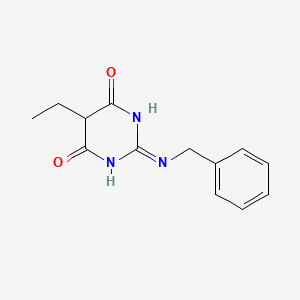
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
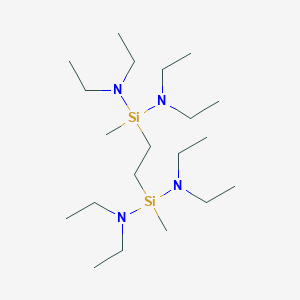
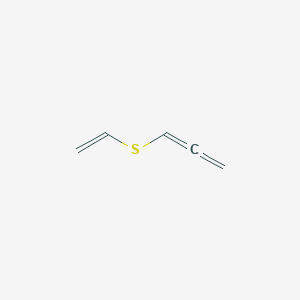
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
